(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
Description
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is an α,β-unsaturated carboxylic acid derivative featuring a 4-methyl-substituted imidazole ring at the β-position. The compound’s E-configuration ensures a planar geometry, optimizing conjugation between the imidazole and propenoic acid moieties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free acid form. This compound is likely utilized in medicinal chemistry as a building block for drug discovery, leveraging the imidazole’s hydrogen-bonding capacity and the propenoic acid’s reactivity as a Michael acceptor .
Properties
IUPAC Name |
(E)-3-(5-methyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJYZKJTPJRHY-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1)/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:
Imidazole Derivative Synthesis: The starting material is often an imidazole derivative, such as 4-methyl-1H-imidazole.
Alkylation Reaction: The imidazole ring is alkylated using an appropriate alkylating agent to introduce the prop-2-enoic acid moiety.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with various alkyl or aryl groups attached to the imidazole ring.
Scientific Research Applications
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a synthetic organic molecule with an imidazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms at non-adjacent positions. It is a prop-2-enoic acid derivative, where the propene moiety is substituted with a 4-methyl-1H-imidazol-2-yl group. The presence of both acidic and basic functionalities in its configuration can potentially enhance its biological activity, allowing it to participate in various chemical interactions.
This compound Applications:
this compound is a versatile material with applications spanning scientific research, including uses as an intermediate in organic synthesis, a building block for pharmaceuticals, and in material science. Interaction studies are crucial for understanding its behavior in biological systems, focusing on enzyme inhibition, protein binding, and cellular uptake.
- Scientific Research: This compound is employed as a versatile material in scientific research.
- Organic Synthesis: It serves as an intermediate in organic synthesis.
- Pharmaceutical Building Block: It acts as a building block in the creation of pharmaceuticals.
- Material Science: It sees use in material science applications.
- Interaction Studies: Essential for understanding its behavior in biological systems, focusing on enzyme inhibition, protein binding, and cellular uptake.
Several compounds exhibit structural or functional similarities to this compound. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylimidazole | Contains an imidazole ring | Used in various chemical syntheses |
| 5-Methylthiazole | Contains a thiazole ring | Exhibits distinct antifungal properties |
| 1H-Pyrazole | Similar heterocyclic structure | Known for its diverse biological activities |
| 4-Aminoquinoline | Contains an amino group | Effective against malaria and other infections |
Mechanism of Action
The mechanism by which (2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 4-methyl group on the imidazole-2-yl ring creates a distinct electronic environment compared to the 1-methyl group in . Methyl groups at the 1-position (imidazole nitrogen) reduce basicity, while 4-methyl substitution (imidazole carbon) may enhance steric hindrance without significantly altering electron density.
- The trimethyl variant introduces bulkier substituents, likely reducing solubility and altering binding interactions in biological systems.
L-Histidine HCl features a saturated propanoic acid backbone with an amino group, making it a zwitterionic amino acid with distinct pharmacokinetic properties.
Biological Activity
Introduction
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, a compound featuring a unique imidazole ring, has garnered attention for its potential therapeutic applications. This article examines its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The presence of an imidazole ring contributes to its biological reactivity, allowing for interactions that can affect various biochemical pathways.
Research indicates that compounds with imidazole moieties often exhibit significant biological activities, including:
- Antimicrobial Effects : The imidazole structure is known for its ability to interact with biological membranes and proteins, potentially leading to antimicrobial properties.
- Inhibition of Protein–Protein Interactions (PPIs) : Studies have shown that similar compounds can inhibit key PPIs involved in various diseases, including cancer and inflammation .
Pharmacological Profile
Computer-aided prediction tools have suggested that this compound may possess a broad spectrum of pharmacological effects. Key findings include:
- STAT3 Inhibition : Similar compounds have demonstrated inhibitory effects on the STAT3 signaling pathway, which is crucial in many cancers. For instance, certain derivatives showed IC50 values in the low micromolar range against STAT3 .
- Antioxidant Activity : The compound's ability to modulate oxidative stress responses has been highlighted in studies focusing on Nrf2 signaling pathways, which are essential in cellular defense mechanisms .
Toxicity and Safety
While promising, the compound's safety profile must be considered. Hazard statements associated with its use include irritation to skin and eyes, emphasizing the need for careful handling .
Study 1: Inhibition of STAT3
In a study investigating various compounds for their STAT3 inhibitory activity, this compound was evaluated alongside others. The results indicated significant inhibition at concentrations as low as 15.8 µM, demonstrating its potential as a therapeutic agent against cancers driven by STAT3 signaling .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of imidazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics .
Q & A
Q. How to design ecotoxicological studies for environmental risk assessment?
- Methodological Answer : Follow OECD guidelines for acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests. Monitor abiotic degradation via LC-MS/MS in simulated wastewater. Include metabolite identification to track persistent transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
